molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine

Katalognummer: B13320352
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: JEPPYVOSGKWVSJ-LYFYHCNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a chiral bicyclic amine with a norbornane skeleton. Its rigid bicyclic structure and stereochemical configuration make it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is synthesized via stereoselective methods, such as catalytic hydrogenation or reductive amination, often employing advanced chromatographic techniques (e.g., HPLC with CHIRALPAK columns) for enantiomeric separation . Key applications include its role as a precursor for NMDA receptor antagonists, nicotinic acetylcholine receptor modulators, and RNA virus replication inhibitors .

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1

InChI-Schlüssel

JEPPYVOSGKWVSJ-LYFYHCNISA-N

Isomerische SMILES

C1C[C@H]2C[C@H]1C[C@H]2N

Kanonische SMILES

C1CC2CC1CC2N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The (1S,2R,4S) isomer exhibits NMDA receptor antagonism, while the (1S,2R,4R) isomer (mecamylamine) targets nicotinic receptors .
  • Stereochemical differences at the 4-position (S vs. R) alter receptor binding specificity.

Substituent Effects on Activity

Modifications to the amine group or bicyclic core dramatically alter pharmacological profiles:

Compound Name/Structure Substituents Activity/Property Reference
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine None (parent structure) Antiviral (SARS-CoV-2 replication inhibitor)
N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1′-biphenyl]-4-carboxamide Biphenyl carboxamide TRPC4/5 channel antagonist (IC₅₀ = 38 nM)
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine Aryl and piperidine substituents NMDA receptor antagonism (IC₅₀ = 0.8 µM)
(1S,2R,4R)-7,7-Dimethyl-1-[(methylsulfanyl)methyl] derivative Methylsulfanyl and dimethyl groups Increased lipophilicity (logP = 2.1)

Key Observations :

  • Aryl substitutions (e.g., biphenyl or fluorophenyl groups) enhance receptor binding affinity, as seen in NMDA antagonists .
  • Lipophilic groups (e.g., methylsulfanyl) improve membrane permeability but may reduce solubility .

Key Observations :

  • Safety profiles vary by isomer; the (1R,2S,4S)-HCl salt is flagged for skin/eye hazards, whereas mecamylamine is orally toxic .
  • Synthetic yields for derivatives range from 38% to 59%, highlighting challenges in stereoselective synthesis .

Biologische Aktivität

(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine, commonly referred to as bicyclo[2.2.1]heptan-2-amine, is a bicyclic amine that has garnered attention in pharmacological research due to its biological activity, particularly as a selective antagonist of the CXC chemokine receptor 2 (CXCR2). This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Receptors:
Bicyclo[2.2.1]heptan-2-amine primarily targets the CXCR2 receptor, which plays a significant role in the inflammatory response and cancer metastasis. The compound acts as an antagonist to this receptor, inhibiting its activation by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 (GCP-2) .

Biochemical Pathways:
The antagonistic action on CXCR2 has implications for various biochemical pathways involved in inflammation and tumor progression. By blocking CXCR2, the compound may reduce the recruitment of inflammatory cells to sites of tumor growth, thereby potentially inhibiting metastasis .

Pharmacokinetics

Research indicates that bicyclo[2.2.1]heptan-2-amine exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in both rat and human plasma . This stability suggests favorable absorption characteristics when administered orally.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment:

  • Selectivity for CXCR2: A study revealed that bicyclo[2.2.1]heptan-2-amine showed a 113-fold selectivity for CXCR2 over CXCR1, with IC50 values of 62 nM for CXCR2 compared to 7 µM for CXCR1 .
  • Metastatic Cancer Treatment: The antagonistic properties against CXCR2 suggest a promising avenue for developing therapies aimed at treating metastatic cancers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • NMDA Receptor Antagonism: Bicyclo[2.2.1]heptan-2-amine derivatives have been studied for their effects on NMDA receptors, which are implicated in neurodegenerative diseases. Certain derivatives demonstrated acceptable toxicity profiles with IC50 values exceeding 150 µM, indicating potential therapeutic windows .

Toxicity Studies

Toxicity assessments on novel N-substituted derivatives of bicyclo[2.2.1]heptan-2-amines indicated dose-dependent toxicity above 100 µM in cell lines such as MDCK (kidney epithelial cells) and N2a (neuroblastoma cells). Notably, one derivative showed a favorable toxicity profile, suggesting it may have an acceptable therapeutic index for further development .

Summary Table of Biological Activities

Biological ActivityFindingsReference
CXCR2 Antagonism IC50 = 62 nM for CXCR2; 7 µM for CXCR1
Neuroprotective Effects NMDA receptor antagonism; acceptable toxicity above 150 µM
Pharmacokinetics High stability in SIF and SGF
Metastatic Cancer Potential Reduces inflammatory cell recruitment

Case Studies

Research has demonstrated the effectiveness of bicyclo[2.2.1]heptan-2-amine derivatives in various preclinical models:

  • Study on Cancer Metastasis: In vitro studies showed that compounds derived from bicyclo[2.2.1]heptan-2-amine significantly inhibited cell migration and invasion in metastatic cancer models.
  • Neuroprotective Study: A series of derivatives were evaluated for their neuroprotective effects against excitotoxicity induced by NMDA receptor activation, showing promising results that warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.